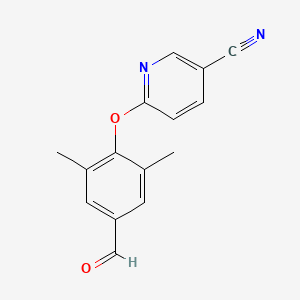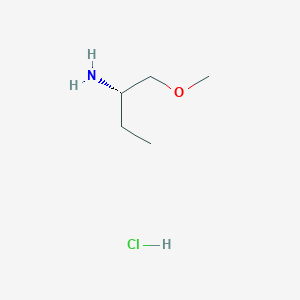![molecular formula C7H6BrN3 B3278411 3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine CAS No. 677033-10-2](/img/structure/B3278411.png)
3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine
Overview
Description
3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3-position and a methyl group at the 6-position of the pyrazole ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds through a series of steps including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids . The reaction conditions are mild and the yields are generally high, making this method efficient and scalable.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis. The process is optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products Formed
Substitution Reactions: Formation of 3-substituted pyrazolopyridine derivatives.
Oxidation Reactions: Formation of 6-formyl or 6-carboxyl pyrazolopyridine derivatives.
Reduction Reactions: Formation of dihydropyrazolopyridine derivatives.
Scientific Research Applications
3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry:
Biological Studies: The compound is used to study the structure-activity relationships of pyrazolopyridine derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity by preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways involved in cell proliferation, differentiation, and survival, leading to the suppression of cancer cell growth . The primary molecular targets include tropomyosin receptor kinases, which are implicated in various cancers .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but differs in the position of the nitrogen atom in the pyrazole ring.
6-Methyl-3H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 3-position.
3-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 6-position.
Uniqueness
3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the bromine atom at the 3-position and the methyl group at the 6-position. This unique substitution pattern enhances its biological activity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOBCLGKSCKEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(N=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90790862 | |
| Record name | 3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677033-10-2 | |
| Record name | 3-Bromo-6-methyl-3H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-6-phenylimidazo[1,2-a]pyrazine](/img/structure/B3278336.png)






![6-methyl-1-Oxa-6-azaspiro[2.5]octane](/img/structure/B3278405.png)



![2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid](/img/structure/B3278440.png)


